2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Overview

Description

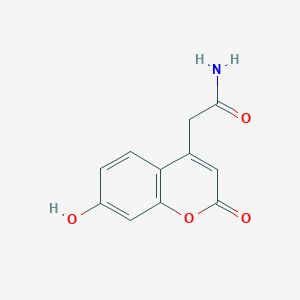

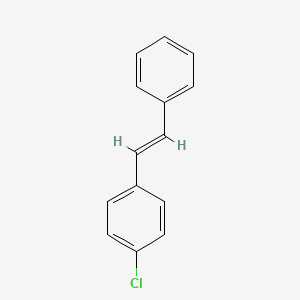

- “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide” is a coumarin derivative.

- It belongs to the class of heterocyclic compounds and is structurally related to chromones.

- The compound has a benzene ring fused with an α-pyrone nucleus.

Synthesis Analysis

- The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide can be achieved through various methods, including O-acylation reactions.

- For example, it can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine.

Molecular Structure Analysis

- The molecular structure of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide consists of a coumarin ring system.

- The compound has a hydroxyl group at position 7 and an acetyl group at position 2.

Chemical Reactions Analysis

- The compound can undergo various chemical reactions typical of coumarins, including nucleophilic substitutions, cyclizations, and oxidation reactions.

Physical And Chemical Properties Analysis

- The compound’s physical properties include its melting point, solubility, and stability.

- Its chemical properties involve reactivity with other compounds and potential functional group transformations.

Scientific Research Applications

Design and Synthesis of Thiazolidin-4-ones

- Research has demonstrated the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, highlighting a multi-step process involving the reaction of this compound with different aromatic aldehydes to yield Schiff's bases, which are then used to synthesize thiazolidin-4-ones. These compounds are proposed for antibacterial activity testing against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Antibacterial Effects and Synthesis of Derivatives

- A study on the synthesis of new derivatives from 4-hydroxy-chromen-2-one reported the creation of compounds with high levels of antibacterial activity. The research emphasizes the organic synthesis of these compounds and their characterization, suggesting their potential as novel organic compounds with significant antibacterial properties (Behrami & Dobroshi, 2019).

Antioxidant Activity of Coumarin Derivatives

- The antioxidant activity of newly synthesized coumarin derivatives was evaluated using various methods. These compounds, derived from the addition reaction of maleic anhydride or mercaptoacetic acid to a key intermediate, showed significant antioxidant potential when compared with ascorbic acid, indicating their utility in oxidative stress-related applications (Kadhum et al., 2011).

Synthesis and Characterization of Coumarin Derivatives

- Another study focused on the synthesis and characterization of new coumarin derivatives, starting from 4-methyl-7-hydroxycoumarin. These compounds were tested for antibacterial activity, showing significant activity against common bacterial strains, thus highlighting their potential as antibacterial agents (Hamdi et al., 2012).

Safety And Hazards

- As with any chemical compound, safety precautions should be taken during handling, storage, and disposal.

- Consult relevant safety data sheets and follow standard laboratory safety practices.

Future Directions

- Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.

I hope this analysis provides a comprehensive overview of “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide.” If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOCMCJTKIUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420601 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

CAS RN |

101999-45-5 | |

| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)

![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)